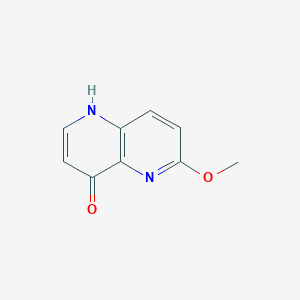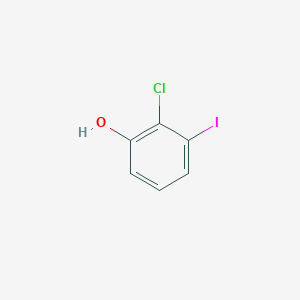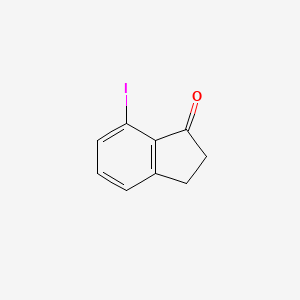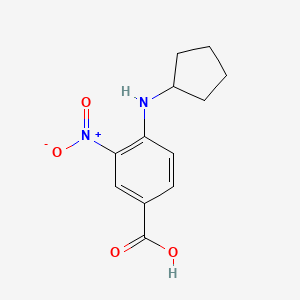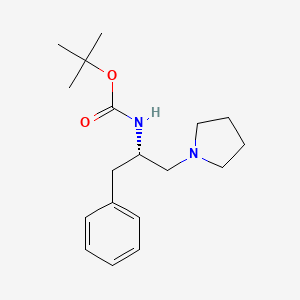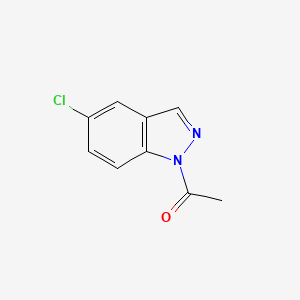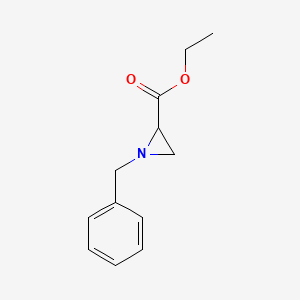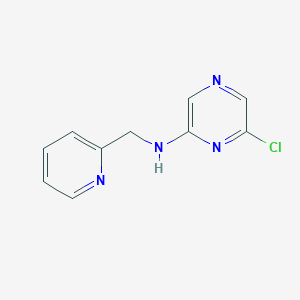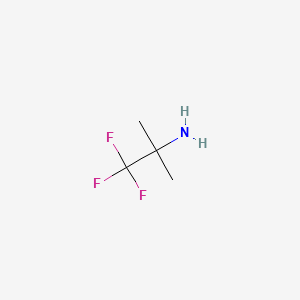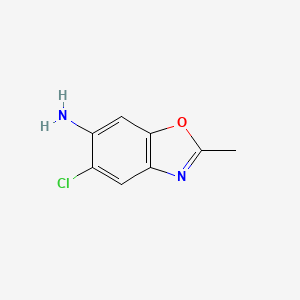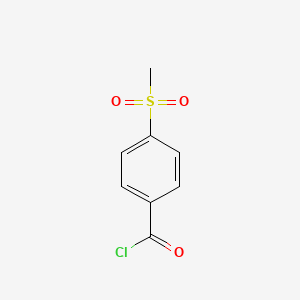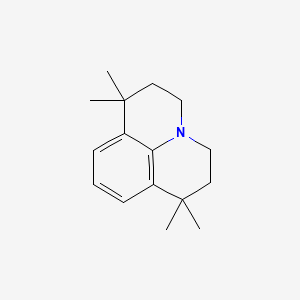
1,1,7,7-Tetramethyljulolidine
Übersicht
Beschreibung
1,1,7,7-Tetramethyljulolidine is a type of organic chromophore . It is known for its large electro-optic coefficient (r33), making it highly desirable for fabricating electro-optic (EO) materials .
Synthesis Analysis
The synthesis of 1,1,7,7-Tetramethyljulolidine involves using a 1,1,7,7-tetramethyl julolidine fused furan ring as the electron donor and 2- (3-cyano-4,5,5-trimethyl-5 H -furan-2-ylidene)-malonitrile (TCF) as the acceptor . Two new chromophores, C1 and C2, were designed and synthesized with two different π-bridges (furan-vinylene and thiophene-vinylene accordingly) .Molecular Structure Analysis
The molecular structure of 1,1,7,7-Tetramethyljulolidine is optimized by introducing a heterocycle ring to achieve high electro-optic activity . The 1,1,7,7-tetramethyl julolidine fused furan ring is a good electron donor, and lengthening the π-bridge of a chromophore with a five-membered heterocycle ring could lead to the improvement of r33 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,7,7-Tetramethyljulolidine are influenced by the introduction of a heterocycle ring into the π-bridge . The poled films containing the synthesized chromophores exhibited an r33 value of 75 pm V −1 and 94 pm V −1, respectively .Wissenschaftliche Forschungsanwendungen
Application 1: Electro-Optic Materials
- Summary of Application: 1,1,7,7-Tetramethyljulolidine fused furan ring is used as an electron donor in the development of new organic chromophores with a large electro-optic coefficient (r33), which is highly desirable for fabricating electro-optic (EO) materials .
- Methods of Application: Two new chromophores C1 and C2 were designed and synthesized using a 1,1,7,7-tetramethyljulolidine fused furan ring as the electron donor and 2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)-malonitrile (TCF) as the acceptor .
- Results: The poled films containing C1 or C2 exhibited an r33 value of 75 pm V −1 and 94 pm V −1, respectively .
Application 2: Nonlinear Optical Chromophores
- Summary of Application: Tetramethyljulolidine-based coumarin is used in the design of novel nonlinear optical (NLO) chromophores .
- Methods of Application: Two novel NLO chromophores utilizing tetramethyljulolidine-based coumarin and tricyanofuran (TCF) as the electron donor and acceptor, respectively, were designed and synthesized .
- Results: The chromophore utilizing thiophene group as the electron bridge exhibited a larger β value (456.8×10 −30 esu) and larger electro-optic activity of 70 pm V −1 at the wavelength of 1310 nm in the guest–host films of chromophores doped into PMMA .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXTXKVGSAPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464407 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,7,7-Tetramethyljulolidine | |
CAS RN |
325722-28-9 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)
![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)
